Catalpin

Übersicht

Beschreibung

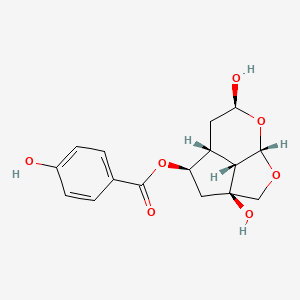

Catalpin is a complex organic compound with a unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Catalpin typically involves multi-step organic reactions. The starting materials often include tricyclic intermediates and hydroxybenzoic acid derivatives. The key steps in the synthesis may involve:

Formation of the tricyclic core: This can be achieved through cyclization reactions under acidic or basic conditions.

Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Esterification: The final step involves the esterification of the tricyclic core with 4-hydroxybenzoic acid using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

Catalpin can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide (NaOH)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Ethers, esters

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Research indicates that catalpin exhibits significant antidiabetic effects. A study on the fruits of Catalpa bignonioides revealed that several isolated compounds, including this compound, demonstrated notable inhibitory activity against the α-glucosidase enzyme, which is crucial for glucose metabolism. This suggests a potential role for this compound in managing blood sugar levels by inhibiting carbohydrate absorption in the intestines . Furthermore, these compounds were shown to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, indicating their utility in diabetes management .

Anti-inflammatory Effects

Catalpa species have been traditionally used to treat inflammatory conditions. Pharmacological studies have confirmed that extracts from Catalpa possess anti-inflammatory properties. For instance, compounds derived from catalpa have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various biological assays . This positions this compound as a promising candidate for developing anti-inflammatory therapies.

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. A study evaluating the antioxidant activity of Catalpa fruit pericarp indicated that catalposide, a derivative of this compound, exhibited strong antioxidant properties . The ability of these compounds to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases.

Quality Control and Standardization

To ensure the efficacy of this compound-containing products, quality control measures are essential. Recent studies have employed chromatographic techniques to establish quality fingerprints for different parts of the Catalpa fruit, allowing for systematic evaluation and standardization based on their active components . This approach aids in ensuring consistency and reliability in medicinal applications.

Traditional Medicine Usage

Historically, various parts of the Catalpa tree have been used in traditional medicine across cultures. In South America, the pods have been utilized for treating diabetes mellitus and other ailments . These traditional applications provide a foundation for further scientific exploration into the therapeutic benefits of this compound.

Data Summary Table

Wirkmechanismus

The mechanism of action of Catalpin involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester moiety play crucial roles in its reactivity and binding to biological molecules. The compound may exert its effects through:

Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

Antioxidant activity: Scavenging free radicals and reducing oxidative stress.

Signal transduction modulation: Interacting with cellular receptors and influencing signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- [(1S,4S,6R,7R,9S,11S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-methoxybenzoate

- [(1S,4S,6R,7R,9S,11S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-chlorobenzoate

Uniqueness

Catalpin is unique due to its specific tricyclic structure and the presence of multiple hydroxyl groups, which contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biologische Aktivität

Catalpin, a natural compound derived from the plant Catalpa bignonioides, has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by case studies and research findings.

Chemical Composition

This compound belongs to the iridoid class of compounds, which are known for their varied therapeutic properties. The structure of this compound is characterized by a cyclopentane ring fused with a six-membered lactone ring. Its derivatives often exhibit enhanced biological activities compared to the parent compound.

1. Antimicrobial Activity

Research has demonstrated that extracts from Catalpa bignonioides exhibit antimicrobial properties against various pathogens. A study evaluated the antimicrobial activity of different extracts against five bacterial strains and one yeast species. The findings indicated that while some extracts showed limited activity, they were effective against certain bacteria, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties. Studies indicate that this compound and its derivatives inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. A review highlighted that compounds with low-polarity substituents at specific positions on this compound exhibited higher inhibitory potency against NF-κB compared to this compound itself .

Table 1: Summary of Anti-inflammatory Activities of this compound Derivatives

| Compound | NF-κB Inhibition | Source |

|---|---|---|

| This compound | Moderate | Catalpa bignonioides |

| 6-O-substituted Derivative | High | Various studies |

3. Antioxidant Activity

The antioxidant capacity of this compound has also been documented. Extracts from C. bignonioides have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may contribute to its therapeutic effects in chronic diseases .

Case Study 1: Antinociceptive Effects

A study investigated the antinociceptive effects of C. bignonioides extracts in rodent models. The results demonstrated that the extracts significantly reduced pain responses, indicating potential applications in pain management therapies .

Case Study 2: Muscle Cell Proliferation

Research involving pinoresinol and vanillic acid isolated from C. bignonioides showed enhanced proliferation of C2C12 mouse myoblast cells through activation of the Akt/mTOR signaling pathway. This suggests that these compounds could be beneficial as natural supplements for muscle growth and recovery .

Table 2: Effects on Muscle Cell Proliferation

| Compound | Effect on C2C12 Cells | Mechanism |

|---|---|---|

| Pinoresinol | 1.8-fold increase | IGF-1R/Akt/mTOR signaling |

| Vanillic Acid | 1.8-fold increase | IGF-1R/Akt/mTOR signaling |

Eigenschaften

IUPAC Name |

[(1S,4S,6R,7R,9S,11S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c17-9-3-1-8(2-4-9)14(19)22-11-6-16(20)7-21-15-13(16)10(11)5-12(18)23-15/h1-4,10-13,15,17-18,20H,5-7H2/t10-,11+,12-,13+,15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEFAWWFLHUTII-ZNOBHYIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC3(C2C(OC3)OC1O)O)OC(=O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](C[C@@]3([C@H]2[C@@H](OC3)O[C@@H]1O)O)OC(=O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390-72-3 | |

| Record name | (2aS,4R,4aR,6S,7aS,7bS)-Octahydro-2a,6-dihydroxy-2H-1,7-dioxacyclopent[cd]inden-4-yl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.